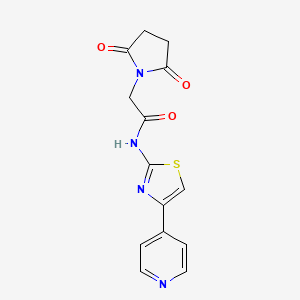

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a compound with the molecular formula C14H12N4O3S . It has a molecular weight of 316.34 g/mol . The compound is also known by its synonyms, which include 441289-96-9, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, and others .

Molecular Structure Analysis

The compound’s IUPAC name is 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide . Its InChI is InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)1-2-13(18)21)17-14-16-10(8-22-14)9-3-5-15-6-4-9/h3-6,8H,1-2,7H2,(H,16,17,19) . The compound’s canonical SMILES is C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 4 . The compound’s exact mass and monoisotopic mass are both 316.06301143 g/mol . Its topological polar surface area is 121 Ų . The compound has a heavy atom count of 22 . Its complexity, as computed by Cactvs, is 451 .Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including those containing pyrrolidine, pyridine, and thiazole moieties, play a crucial role in drug development due to their diverse pharmacological properties. For instance, compounds containing benzimidazole and benzthiazole structures have been extensively studied for their biological and electrochemical activities. These studies have unveiled promising investigation avenues for unknown analogues, suggesting potential interest in compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (Boča, Jameson, & Linert, 2011).

Optical Sensors and Electronic Materials

Compounds derived from heterocycles such as pyridine and thiazole are also crucial in the development of optical sensors and electronic materials. Pyrimidine derivatives, known for their exquisite sensing materials, are extensively utilized in biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable as sensing probes, suggesting potential for similar uses of the compound (Jindal & Kaur, 2021).

Pharmacological Activities

The pharmacological landscape is rich with heterocyclic compounds demonstrating a wide range of activities, including antitumor, antibacterial, and antiviral effects. Research on piracetam and its derivatives, which share structural similarities with the compound of interest, highlights the importance of cyclic compounds in treating CNS disorders and improving brain metabolism and cognitive functions (Dhama et al., 2021). This indicates the potential for exploring 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide in similar pharmacological applications.

Antitubercular Activity

Explorations into the antitubercular activity of compounds featuring pyridinyl and thiazolyl groups reveal significant medicinal potential. Modifications of known structures, such as isoniazid, to include these groups have shown efficacy against M. tuberculosis, suggesting that related compounds could also possess valuable antitubercular properties (Asif, 2014).

Optoelectronic Applications

The use of heterocyclic compounds in optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells, highlights their versatility. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant potential for creating novel optoelectronic materials, suggesting avenues for research into compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide in these domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)1-2-13(18)21)17-14-16-10(8-22-14)9-3-5-15-6-4-9/h3-6,8H,1-2,7H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQOLLGDEUNBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)

![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)

![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)

![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)